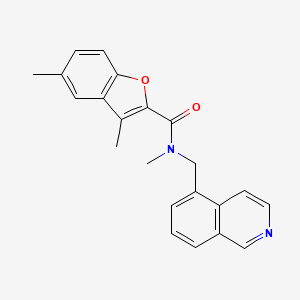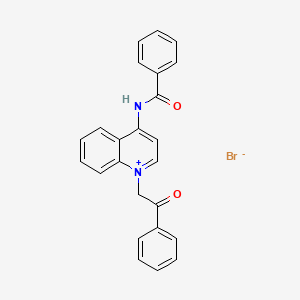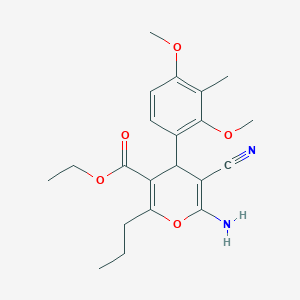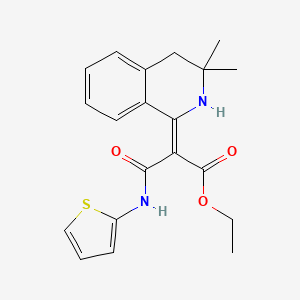![molecular formula C15H16N2OS2 B5233758 N,N'-bis[3-(methylthio)phenyl]urea](/img/structure/B5233758.png)
N,N'-bis[3-(methylthio)phenyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of N,N'-bis[3-(methylthio)phenyl]urea and related compounds often involves strategies aimed at enhancing the self-association and stability of these molecules through conformational control. For instance, Isare et al. (2012) demonstrated that the substitution at the ortho positions of the phenylurea groups can significantly enhance intermolecular interactions by enforcing a non-coplanar conformation more suited for hydrogen bonding. This effect is particularly pronounced when substituting with methyl groups, likely due to reduced steric hindrance, contributing to the formation of stable supramolecular architectures (Isare et al., 2012).
Molecular Structure Analysis
The molecular structure of bis(phenylurea) compounds has been elucidated through various spectroscopic and crystallographic methods. Akinchan et al. (2002) provided detailed spectroscopic characterization of bis(N-phenylthiourea) (BPTU), revealing its crystalline structure and the configuration of its moieties, which play a critical role in its stability and reactivity (Akinchan et al., 2002).
Chemical Reactions and Properties
Bis-urea compounds engage in a variety of chemical reactions, highlighting their reactivity and the influence of their molecular structure on these processes. For example, the study by Belzile et al. (2014) on the Cu(II)-ion-catalyzed solvolysis of N,N-bis(2-picolyl)ureas in alcohol solvents provides evidence for cleavage involving nucleophilic addition, showcasing the compounds' versatile reactivity and potential for catalysis (Belzile et al., 2014).
Physical Properties Analysis
The physical properties of bis-urea compounds, such as their crystalline structure and thermal stability, are crucial for their applications in material science and supramolecular chemistry. For instance, Shimizu et al. (2015) described the formation of crystalline bis-urea nanochannel architectures tailored for single-file diffusion studies, emphasizing the importance of molecular design in achieving desired physical properties (Shimizu et al., 2015).
Chemical Properties Analysis
The chemical properties of this compound, such as its ability to form hydrogen bonds and participate in supramolecular assemblies, are fundamental to its functionality. Brooks et al. (2005) highlighted the selective complexation of carboxylates by bis-urea compounds in solution, demonstrating their potential as selective receptors due to their hydrogen bonding capabilities (Brooks et al., 2005).
Mécanisme D'action
Target of Action
Similar compounds, such as (thio)urea derivatives, have been used as organocatalysts in organic chemistry . They are known to activate substrates and subsequently stabilize partially developing negative charges (e.g., oxyanions) in the transition states employing explicit double hydrogen bonding .
Mode of Action
Similar (thio)urea derivatives are known to activate substrates and stabilize partially developing negative charges in the transition states . This is achieved through explicit double hydrogen bonding .
Biochemical Pathways
Similar (thio)urea derivatives are extensively used in promoting organic transformations .
Propriétés
IUPAC Name |
1,3-bis(3-methylsulfanylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2OS2/c1-19-13-7-3-5-11(9-13)16-15(18)17-12-6-4-8-14(10-12)20-2/h3-10H,1-2H3,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGOMJEMWESWJJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)NC2=CC(=CC=C2)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}-3-(trifluoromethyl)-2-pyridinamine](/img/structure/B5233680.png)

![N-1-naphthyl-2-{[5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]thio}acetamide](/img/structure/B5233689.png)
![2-methoxy-4-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B5233699.png)


![1-(1,3-benzodioxol-5-yloxy)-3-[(1-phenylethyl)amino]-2-propanol hydrochloride](/img/structure/B5233711.png)

![N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5233716.png)

![N-{2-[(4-fluorobenzyl)thio]-1,3-benzothiazol-6-yl}benzamide](/img/structure/B5233730.png)
![3-(benzoylamino)-1-[2-(4-chlorophenyl)-1-methyl-2-oxoethyl]pyridinium bromide](/img/structure/B5233738.png)
![5-(3-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethoxy}benzylidene)-2-imino-1,3-thiazolidin-4-one](/img/structure/B5233750.png)
